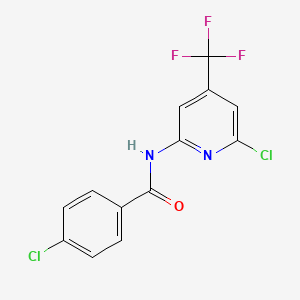

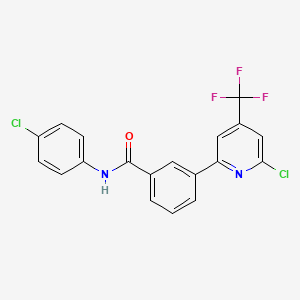

![molecular formula C14H14F3N3 B1401842 [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-01-9](/img/structure/B1401842.png)

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Overview

Description

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, also known as 6-APB, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in 1993 by David E. Nichols and his team at Purdue University. 6-APB has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Biogenic Amines in Food and Health

Biogenic amines (BAs) are present in various foods and can have significant health implications. They are formed by decarboxylation of amino acids and have been implicated in food poisoning episodes. The analysis of BAs is crucial due to their toxicity and as indicators of food freshness or spoilage. HPLC is the most commonly used method for BA analysis, which includes precolumn or postcolumn derivatization techniques for quantification (Önal, 2007).

Formation and Fate of Heterocyclic Amines

Heterocyclic amines (HAs) formed during food processing, particularly in meat cooked at high temperatures, are of concern due to their carcinogenic potential. Research has focused on the mechanisms of HA formation, the role of lipid oxidation, and the Maillard reaction in their production and elimination. Understanding these processes is vital for developing strategies to reduce HA levels in cooked foods (Zamora & Hidalgo, 2015).

Amine-Functionalized Sorbents for PFAS Removal

The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is an area of growing concern. Amine-functionalized sorbents have shown promise for PFAS control, offering a potentially effective solution for treating municipal water and wastewater. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for PFAS removal (Ateia et al., 2019).

properties

IUPAC Name |

6-(4-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDKMAMZMUWABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

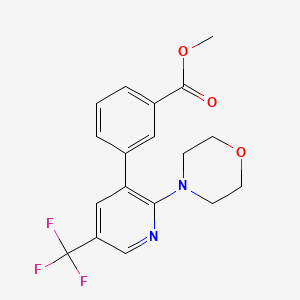

![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)

![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)

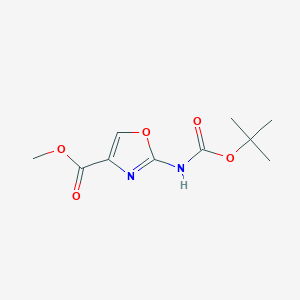

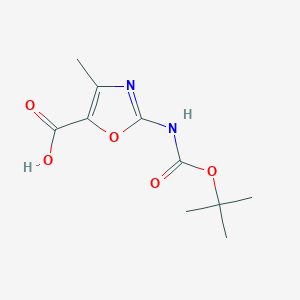

![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)

![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)

![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)